molecular formula C17H28N4O7S B3269426 (R)-(+)-Timolol Maleate CAS No. 50929-98-1

(R)-(+)-Timolol Maleate

Cat. No.: B3269426
CAS No.: 50929-98-1
M. Wt: 432.5 g/mol
InChI Key: WLRMANUAADYWEA-WLHGVMLRSA-N
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Description

®-(+)-Timolol Maleate is a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. Additionally, it is used orally for managing hypertension and preventing heart attacks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Timolol Maleate involves the reaction of ®-(+)-Timolol with maleic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of ®-(+)-Timolol Maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Timolol Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

®-(+)-Timolol Maleate exerts its effects by blocking beta-adrenergic receptors. This leads to:

Comparison with Similar Compounds

Uniqueness: ®-(+)-Timolol Maleate is unique due to its dual action as a beta-adrenergic receptor antagonist and its effectiveness in both ocular and systemic applications. Its ability to reduce intraocular pressure and manage cardiovascular conditions makes it a versatile therapeutic agent .

Properties

CAS No.

50929-98-1

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WLRMANUAADYWEA-WLHGVMLRSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Key on ui other cas no.

26791-17-3

Related CAS

33305-95-2
26921-17-5 (maleate (1:1) salt)
26839-75-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-Timolol Maleate
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(R)-(+)-Timolol Maleate
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(R)-(+)-Timolol Maleate
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(R)-(+)-Timolol Maleate
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(R)-(+)-Timolol Maleate
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(R)-(+)-Timolol Maleate

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